2-Bromo-9-n-octyl-9H-carbazole
Overview
Description
2-Bromo-9-n-octyl-9H-carbazole is an organic compound with the molecular formula C20H24BrN. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle. This compound is notable for its applications in various fields, including materials science and organic electronics, due to its unique structural and electronic properties .
Mechanism of Action
Target of Action
It is known that carbazole derivatives have been used in the synthesis of semiconducting small molecules and polymers , suggesting that the compound may interact with specific targets within these systems.
Mode of Action
Carbazole derivatives are known to engage in π–π interactions , which could influence the compound’s interaction with its targets.
Biochemical Pathways
Given its use in the synthesis of semiconducting small molecules and polymers , it may be involved in pathways related to these processes.
Result of Action
Its role in the synthesis of semiconducting small molecules and polymers suggests that it may have significant effects at the molecular level.
Action Environment
It is known that carbazole derivatives can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-9-octyl-9H-carbazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The bromine atom in 2-Bromo-9-octyl-9H-carbazole enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity. Additionally, the octyl chain facilitates its incorporation into lipid membranes, affecting membrane-associated proteins and signaling pathways .
Cellular Effects
The effects of 2-Bromo-9-octyl-9H-carbazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the p53 protein, a key regulator of cell cycle and apoptosis. By modulating the activity of p53, 2-Bromo-9-octyl-9H-carbazole can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, it affects gene expression by altering the transcriptional activity of various genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-Bromo-9-octyl-9H-carbazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cytochrome P450, leading to inhibition or activation of their catalytic functions. This binding is facilitated by the bromine atom, which enhances the compound’s affinity for these enzymes . Additionally, 2-Bromo-9-octyl-9H-carbazole can interact with DNA, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-9-octyl-9H-carbazole have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2-Bromo-9-octyl-9H-carbazole can induce sustained changes in cellular function, including prolonged activation of apoptotic pathways and alterations in metabolic processes .
Dosage Effects in Animal Models
The effects of 2-Bromo-9-octyl-9H-carbazole vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and influence cellular signaling pathways without causing significant toxicity. At higher doses, 2-Bromo-9-octyl-9H-carbazole can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Bromo-9-octyl-9H-carbazole is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation, leading to the formation of various metabolites that can further interact with cellular components. These metabolic processes can influence the overall bioavailability and efficacy of 2-Bromo-9-octyl-9H-carbazole in biological systems .
Transport and Distribution
Within cells and tissues, 2-Bromo-9-octyl-9H-carbazole is transported and distributed through interactions with lipid membranes and transport proteins. The octyl chain facilitates its incorporation into lipid bilayers, allowing for efficient distribution across cellular compartments. Additionally, specific transporters and binding proteins may play a role in its intracellular localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Bromo-9-octyl-9H-carbazole is influenced by its chemical structure and interactions with cellular components. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. Post-translational modifications and targeting signals may further direct 2-Bromo-9-octyl-9H-carbazole to specific subcellular compartments, enhancing its functional specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9-n-octyl-9H-carbazole typically involves the bromination of 9-octyl-9H-carbazole. One common method is the reaction of 9-octyl-9H-carbazole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-9-n-octyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted carbazole derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the carbazole core, which can have different electronic properties.
Scientific Research Applications
2-Bromo-9-n-octyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Comparison with Similar Compounds
2-Bromo-9-n-octyl-9H-carbazole can be compared with other carbazole derivatives:
Similar Compounds: 2,7-Dibromo-9-octyl-9H-carbazole, 3,6-Dibromo-9-octyl-9H-carbazole.
Uniqueness: The presence of the bromine atom at the 2-position and the octyl group at the 9-position gives it unique electronic and steric properties, making it suitable for specific applications in organic electronics and materials science
Properties
IUPAC Name |
2-bromo-9-octylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOUQHQDDYJWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356465-23-0 | |
Record name | 2-Bromo-9-n-octyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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